molecular formula C16H17N3O2 B2499588 Pyridin-3-ylmethyl ((5-cyclopropylpyridin-3-yl)methyl)carbamate CAS No. 2034313-03-4

Pyridin-3-ylmethyl ((5-cyclopropylpyridin-3-yl)methyl)carbamate

Cat. No.: B2499588
CAS No.: 2034313-03-4
M. Wt: 283.331
InChI Key: VFRPZFYRHLQFAL-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethyl ((5-cyclopropylpyridin-3-yl)methyl)carbamate is a chemical compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a cyclopropyl group and a carbamate functional group, making it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-3-ylmethyl ((5-cyclopropylpyridin-3-yl)methyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of pyridin-3-ylmethylamine with 5-cyclopropylpyridin-3-ylmethyl chloroformate under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-ylmethyl ((5-cyclopropylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine.

Scientific Research Applications

Pyridin-3-ylmethyl ((5-cyclopropylpyridin-3-yl)methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridin-3-ylmethyl ((5-cyclopropylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-3-ylmethyl carbamate: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    Cyclopropylpyridin-3-ylmethyl carbamate: Similar structure but with different substituents on the pyridine ring.

Uniqueness

Pyridin-3-ylmethyl ((5-cyclopropylpyridin-3-yl)methyl)carbamate is unique due to the presence of both the pyridine and cyclopropyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

pyridin-3-ylmethyl N-[(5-cyclopropylpyridin-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(21-11-12-2-1-5-17-7-12)19-9-13-6-15(10-18-8-13)14-3-4-14/h1-2,5-8,10,14H,3-4,9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRPZFYRHLQFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)OCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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